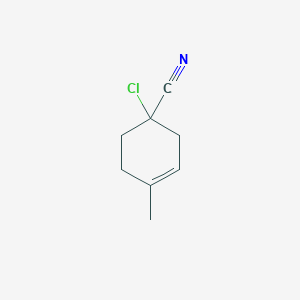
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile is an organic compound characterized by a cyclohexene ring substituted with a chlorine atom, a methyl group, and a nitrile group
Preparation Methods
The synthesis of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is then subjected to chlorination to introduce the chlorine atom at the desired position.
Nitrile Introduction: Finally, the nitrile group is introduced via a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the double bond to a single bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
1-Chloro-4-methylcyclohex-3-ene-1-carbonitrile can be compared with similar compounds such as:
1-Chloro-4-methylcyclohexane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
4-Methylcyclohex-3-ene-1-carbonitrile:
1-Chloro-4-methylcyclohex-3-ene: Lacks the nitrile group, limiting its use in certain biological applications.
The presence of both the chlorine and nitrile groups in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
38381-47-4 |
|---|---|
Molecular Formula |
C8H10ClN |
Molecular Weight |
155.62 g/mol |
IUPAC Name |
1-chloro-4-methylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H10ClN/c1-7-2-4-8(9,6-10)5-3-7/h2H,3-5H2,1H3 |
InChI Key |
UWWQUXFCQNPCNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















